molecular formula C21H24N2O4 B6621854 3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide

3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide

Cat. No.: B6621854
M. Wt: 368.4 g/mol
InChI Key: JWTVRKZCHOCZOS-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxymethyl group, a pyrrolidin-1-ylethoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the methoxymethyl and pyrrolidin-1-ylethoxy groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial production also focuses on cost-effective methods and environmentally friendly practices to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or modulate receptor signaling pathways to achieve therapeutic outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide
  • 3-(3-oxo-pyrrolidin-2-yl)-propionic acid
  • 3-(2-oxo-benzothiazol-3-yl)-propionic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its methoxymethyl and pyrrolidin-1-ylethoxy groups provide distinct properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-14-16-6-4-7-17(12-16)21(25)22-18-8-5-9-19(13-18)27-15-20(24)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTVRKZCHOCZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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